molecular formula C23H28FN3O B5520188 9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5520188
M. Wt: 381.5 g/mol
InChI Key: AXPNOKQTMOJOTM-UHFFFAOYSA-N
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Description

9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H28FN3O and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.22164069 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antihypertensive Applications

Antibacterial Activity : The synthesis and biological evaluation of fluoroquinolone antibacterials substituted at specific positions with diazaspiro[5.5]undecane derivatives have shown potent Gram-positive and Gram-negative activity. This suggests that modifications of the diazaspiro[5.5]undecane structure, similar to the compound , could be beneficial for developing new antibacterial agents with significant activity (Culbertson et al., 1990).

Antihypertensive Effects : A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated that these compounds have significant antihypertensive properties in spontaneously hypertensive rats. This finding highlights the potential use of diazaspiro[5.5]undecane derivatives in the treatment of hypertension (Clark et al., 1983).

Synthesis and Chemical Properties

Synthesis Techniques : The compound falls within the class of diazaspiro[5.5]undecane derivatives, which can be synthesized through intramolecular spirocyclization of pyridine substrates. This method allows for the construction of various diazaspiro[5.5]undecane derivatives, indicating a versatile approach to synthesizing compounds with potential biological activities (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis : Research on diazaspiro[5.5]undecane derivatives, including photophysical studies, solvatochromic analysis, and TDDFT calculations, provides insights into the solvent effects on the spectral properties of these compounds. Such studies are crucial for understanding the photophysical behavior and designing diazaspiro[5.5]undecane-based compounds for potential applications in material science or as fluorescent probes (Aggarwal & Khurana, 2015).

Mechanism of Action

While the mechanism of action for this specific compound is not available, 1,4-diazaspiro[5.5]undecan-3-one and its analogues are known to be useful in the treatment of disorders involving abnormal cellular proliferation .

Future Directions

Given the potential pharmaceutical applications of 1,4-diazaspiro[5.5]undecan-3-one and its analogues , it’s possible that “9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one” could also have interesting biological activities worth exploring in future research.

Properties

IUPAC Name

9-[(3-fluoro-5-methylphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-18-11-20(13-21(24)12-18)15-26-9-6-23(7-10-26)5-4-22(28)27(17-23)16-19-3-2-8-25-14-19/h2-3,8,11-14H,4-7,9-10,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPNOKQTMOJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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